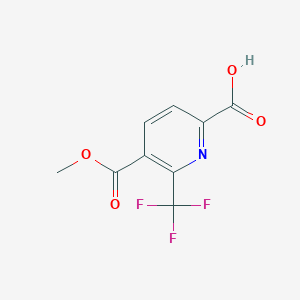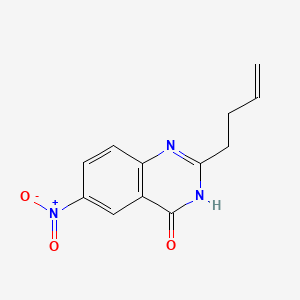
2-(But-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of a but-3-en-1-yl group and a nitro group at specific positions on the quinazolinone core imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides or alkenyl halides in the presence of a base such as potassium carbonate.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(But-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(But-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(But-3-en-1-yl)-6-nitroquinazolin-4-one: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
2-(But-3-en-1-yl)-6-amino-3,4-dihydroquinazolin-4-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-(But-3-en-1-yl)-6-nitroquinazoline: Lacks the dihydro moiety and has a different core structure, affecting its overall properties.
Uniqueness
2-(But-3-en-1-yl)-6-nitro-3,4-dihydroquinazolin-4-one is unique due to the presence of both the but-3-en-1-yl group and the nitro group on the dihydroquinazolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C12H11N3O3 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
2-but-3-enyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H11N3O3/c1-2-3-4-11-13-10-6-5-8(15(17)18)7-9(10)12(16)14-11/h2,5-7H,1,3-4H2,(H,13,14,16) |
InChI-Schlüssel |
KTGFEKDVPLCFDG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
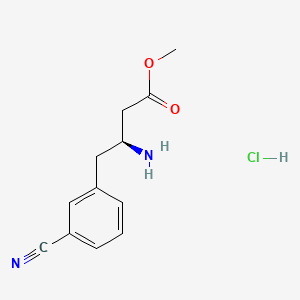
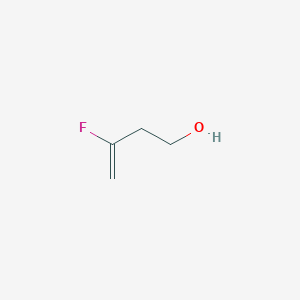
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
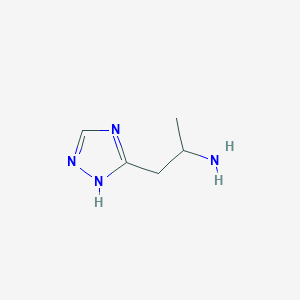
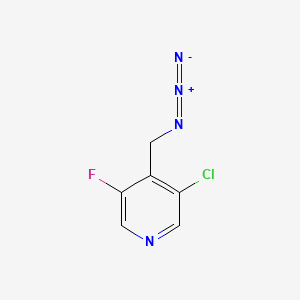
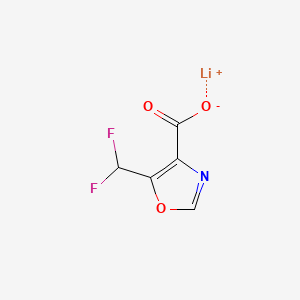

![(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)
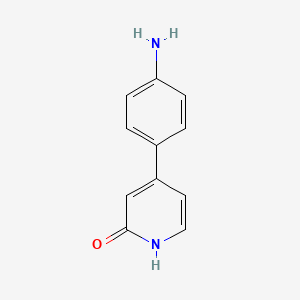
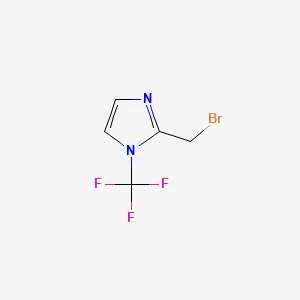
amine, carbonic acid](/img/structure/B13463536.png)
